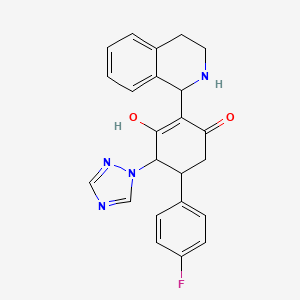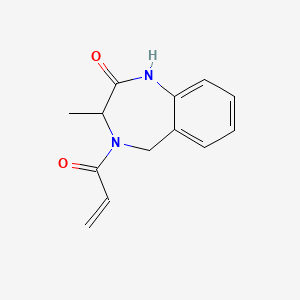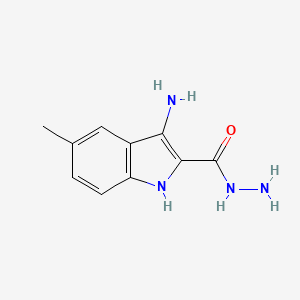
3-amino-5-methyl-1H-indole-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antioxidant and Antimicrobial Applications
3-amino-5-methyl-1H-indole-2-carbohydrazide derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities. The study by Saundane et al. (2012) focused on the synthesis of various compounds from 2-amino-4,5-dimethyl thiophene-3-carbohydrazide and indole-3-carboxaldehyde. These compounds showed promising results in antioxidant and antimicrobial screenings (Saundane, Yarlakatti, Walmik, & KATKARf, 2012).
Synthesis of Novel Compounds
The synthesis of 3‐amino‐5H‐1,2,3‐triazino[5,4‐b]indol‐4‐one from 3-aminoindole-2-carbohydrazide by Monge et al. (1991) is an example of the chemical versatility of this compound. This study produced a series of arylidene hydrazones and triazinoindol-4-ones, showcasing the potential of this compound in synthesizing novel compounds with potential biological activities (Monge, Aldana, Arraras, & Fernández‐Álvarez, 1991).
Structural Analysis
Errossafi et al. (2015) demonstrated the structural analysis of derivatives of this compound, particularly focusing on their crystal structures. This research is crucial for understanding the molecular geometry and potential interactions of these compounds, which is vital for their application in various fields of chemistry and pharmacology (Errossafi, El Kihel, Guesmi, Saadi, & El Ammari, 2015).
Anti-cholinesterase Activity
Research on carbohydrazide indole-isoxazole hybrid derivatives, including this compound, revealed their potential anti-cholinesterase activity. This study by Mirfazli et al. (2018) is particularly relevant in the context of Alzheimer's disease research, as these compounds could contribute to the development of new therapeutic agents (Mirfazli, Niyazagheh, & Saeedi, 2018).
Quantum Mechanical Calculations
The study by Kaynak et al. (2005) focused on the synthesis of N′-alkylidene/cycloalkylidene derivatives of 5-methyl-3-phenyl-1H-indole-2-carbohydrazide. This research included quantum mechanical calculations, which are essential for predicting the chemical behavior and stability of these compounds (Kaynak, Öztürk, Özbey, & Çapan, 2005).
Antioxidant and Anticholinesterase Properties
Bingul et al. (2019) synthesized a range of 4,6-dimethoxy-1H-indole-2-carbohydrazides and evaluated their antioxidant and anticholinesterase properties. The study found that compounds with carbohydrazide functionality were promising antioxidant targets, and some showed significant anticholinesterase enzyme inhibition, which could be relevant for neurodegenerative disease research (Bingul, Saglam, Kandemir, Boğa, & Sengul, 2019).
Future Directions
Indole derivatives have been the focus of many researchers due to their diverse pharmacological activities . Future research may continue to explore the potential of “3-amino-5-methyl-1H-indole-2-carbohydrazide” and other indole derivatives in various applications, including their potential as enzyme inhibitors .
properties
IUPAC Name |
3-amino-5-methyl-1H-indole-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-5-2-3-7-6(4-5)8(11)9(13-7)10(15)14-12/h2-4,13H,11-12H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARRERAXJPWNAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

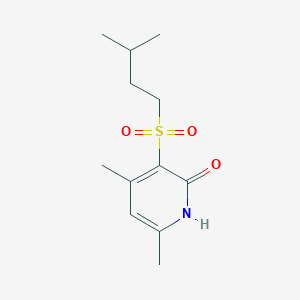
![N-([2,2'-bifuran]-5-ylmethyl)-3-bromobenzamide](/img/structure/B2410086.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2410089.png)
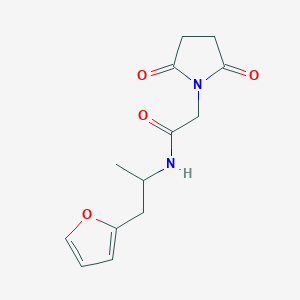
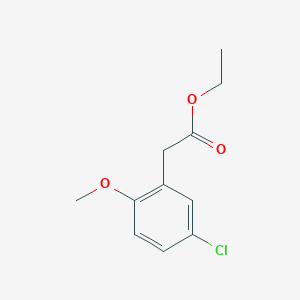
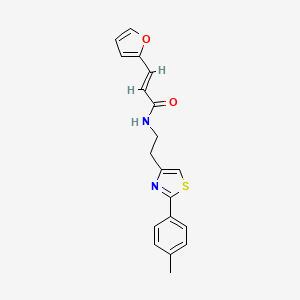
![Ethyl 5-[(4-ethylphenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2410095.png)
![7-cyclopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2410096.png)
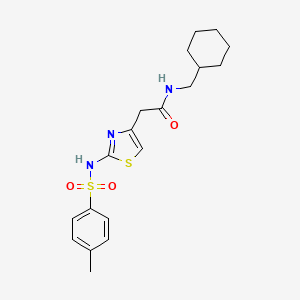
![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-2-yl]-5-(methoxymethyl)-1,3,4-oxadiazole](/img/structure/B2410098.png)
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2410101.png)
![N-(2-fluorophenyl)-2-[(4-phenyl-3H-1,5-benzodiazepin-2-yl)thio]acetamide](/img/structure/B2410103.png)
